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Compound of Interest

Compound Name: ST-836

Cat. No.: B611022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information on the

dosing and administration of ALT-836, a monoclonal antibody targeting Tissue Factor (TF), for

cancer research and development. The protocols are based on preclinical studies and clinical

trial designs.

Introduction to ALT-836
ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that acts as a direct

antagonist to human Tissue Factor (TF).[1] TF is a transmembrane protein overexpressed in

many types of cancer and is associated with tumor growth, angiogenesis, metastasis, and

cancer-associated thrombosis.[1][2] By binding to TF, ALT-836 is designed to inhibit the

coagulation cascade and block TF-mediated signaling pathways, thereby exerting anti-tumor,

anti-thrombotic, and anti-inflammatory effects.[1][3]

Mechanism of Action: Targeting the Tissue Factor
Pathway
ALT-836 functions by binding to Tissue Factor and preventing the activation of Factor X and

Factor IX.[1] This action blocks the initiation of the extrinsic coagulation cascade. Furthermore,

by inhibiting the TF:Factor VIIa complex, ALT-836 can disrupt intracellular signaling pathways

that promote cancer cell survival, proliferation, and angiogenesis.[4][5]
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Caption: Simplified Tissue Factor (TF) signaling pathway and the inhibitory action of ALT-836.

Dosing and Administration in Clinical Trials
A Phase I clinical trial (NCT01325558) was initiated to evaluate the safety, pharmacokinetics,

and maximum tolerated dose (MTD) of ALT-836 in combination with gemcitabine in patients
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with locally advanced or metastatic solid tumors.[1]

Dosing Regimen (NCT01325558)
The following table summarizes the administration schedule for ALT-836 and gemcitabine as

outlined in the clinical trial protocol.[1]

Drug Day of 28-Day Cycle

ALT-836 1, 4, 8, 15, 22

Gemcitabine 1, 8, 15

Note: The specific dose levels of ALT-836 used in the dose-escalation phase of the

NCT01325558 trial are not publicly available.

Dose-Escalation Data (Non-Cancer Population)
A separate Phase I study in patients with acute lung injury (ALI) or acute respiratory distress

syndrome (ARDS) provides some insight into the potential dose range of ALT-836. This was a

dose-escalation study of a single intravenous dose.

Cohort ALT-836 Dose (mg/kg)

1 0.06

2 0.08

3 0.1

Disclaimer: This data is from a non-cancer patient population and should be interpreted with

caution for oncology applications.

Experimental Protocols
Phase I Clinical Trial Workflow for a Monoclonal
Antibody like ALT-836
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The following diagram illustrates a typical workflow for a Phase I dose-escalation trial of a

monoclonal antibody.
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Caption: A generalized workflow for a Phase I dose-escalation clinical trial of a monoclonal

antibody.

Pharmacokinetic (PK) and Pharmacodynamic (PD)
Assessment Protocol
Objective: To characterize the pharmacokinetic profile and pharmacodynamic effects of ALT-

836.

Methodology:

Blood Sampling: Collect whole blood, plasma, and serum samples at pre-defined time points

before, during, and after ALT-836 infusion.

PK Analysis:

Utilize a validated enzyme-linked immunosorbent assay (ELISA) to measure ALT-836

concentrations in plasma or serum.

Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to

maximum concentration), AUC (area under the curve), and half-life.

PD Analysis:

Measure markers of coagulation activation (e.g., prothrombin time, activated partial

thromboplastin time, D-dimer).

Assess biomarkers related to TF signaling and angiogenesis (e.g., circulating levels of

VEGF, IL-8). Assays may include ELISA or multiplex immunoassays.

Evaluate immunogenicity by screening for the presence of anti-ALT-836 antibodies.

Preclinical Research Protocols
Preclinical studies have utilized radiolabeled ALT-836 for immuno-positron emission

tomography (immunoPET) imaging to assess TF expression in tumors.
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In Vivo ImmunoPET Imaging Protocol (Mouse Model)
Objective: To visualize and quantify TF expression in tumor xenografts.

Methodology:

Radiolabeling: Conjugate ALT-836 with a positron-emitting radionuclide (e.g., 64Cu or 89Zr).

Animal Model: Utilize immunodeficient mice bearing human tumor xenografts with varying

levels of TF expression.

Administration: Administer the radiolabeled ALT-836 intravenously via the tail vein.

Imaging: Perform PET scans at multiple time points post-injection (e.g., 4, 24, 48 hours) to

monitor tracer uptake and biodistribution.

Biodistribution Studies: Following the final imaging session, euthanize the animals and

harvest tumors and major organs for gamma counting to confirm the PET imaging data.

Blocking Studies: To confirm the specificity of the tracer, a separate cohort of animals can be

pre-injected with a blocking dose of unlabeled ALT-836 prior to the administration of the

radiolabeled antibody.

Quantitative Data from Preclinical ImmunoPET Studies:

Tracer Tumor Model Uptake (%ID/g at 48h)

64Cu-NOTA-ALT-836 BXPC-3 (high TF) 16.5 ± 2.6

89Zr-Df-ALT-836 BXPC-3 (high TF) 31.5 ± 6.0

Note: %ID/g = percentage of injected dose per gram of tissue.

Safety and Tolerability
In the Phase I study in patients with ALI/ARDS, ALT-836 was generally well-tolerated. The most

frequent adverse events were anemia and dose-dependent, self-resolved hematuria. No major

bleeding events were reported. In the context of cancer patients, particularly in combination
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with chemotherapy, a different safety profile may be observed and requires careful monitoring.

[1]

Conclusion
ALT-836 represents a promising therapeutic agent for cancers that overexpress Tissue Factor.

The available clinical trial information provides a framework for its administration in combination

with gemcitabine. Further publication of the dose-escalation data from the NCT01325558 trial

will be crucial for refining the dosing and administration protocols for future clinical

investigations. The preclinical imaging protocols offer valuable tools for patient selection and

monitoring of treatment response in future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611022?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

